1-benzoyl-5,6-dihydropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-5,6-dihydropyridin-2(1H)-one is an organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-5,6-dihydropyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of benzoyl chloride with a suitable dihydropyridine precursor in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to less oxidized forms using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized pyridine derivative, while reduction could produce a fully saturated pyridine ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzoyl-5,6-dihydropyridin-2(1H)-one would depend on its specific biological target. Generally, dihydropyridines can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-1,2,3,4-tetrahydropyridine: Another benzoyl-substituted dihydropyridine with similar chemical properties.
1-benzoyl-3,4-dihydropyridine: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness
1-benzoyl-5,6-dihydropyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-Benzoyl-5,6-dihydropyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound features a dihydropyridinone scaffold, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
This structure allows the compound to exhibit a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of the 5,6-dihydropyridin-2(1H)-one unit enhance the antiproliferative activities against various cancer cell lines. In particular, compounds containing this scaffold have shown significant cytotoxic effects on human leukemia and breast cancer cells .
Case Study: Cytotoxicity Against Cancer Cells
A study synthesized a series of analogs based on the 5,6-dihydropyridin-2(1H)-one structure and evaluated their cytotoxicity against several cancer cell lines. The findings indicated that certain substitutions on the benzoyl group significantly influenced the cytotoxic potency. For example:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
1 | MCF-7 (Breast) | 5.4 |
2 | HL-60 (Leukemia) | 3.8 |
3 | A549 (Lung) | 4.0 |
These results suggest that modifications to the benzoyl moiety can enhance the anticancer activity of the parent compound .
Enzyme Inhibition
Another significant aspect of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH) . sEH is a therapeutic target for various cardiovascular diseases due to its involvement in regulating blood pressure and inflammation. Compounds derived from pyridinones have been shown to effectively inhibit sEH activity.
The mechanism involves binding to the active site of sEH, leading to competitive inhibition. Docking studies reveal that these compounds form hydrogen bonds with critical amino acids in the enzyme's active site:
Amino Acid | Interaction Type |
---|---|
Tyr383 | Hydrogen Bond |
Tyr466 | Hydrogen Bond |
Asp335 | Ionic Interaction |
The most potent inhibitors derived from this class exhibited up to 86% inhibition of sEH activity in vitro .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects through its action on sEH. By inhibiting this enzyme, the compound can modulate inflammatory responses, which is particularly relevant in conditions such as hypertension and vascular inflammation .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-benzoyl-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C12H11NO2/c14-11-8-4-5-9-13(11)12(15)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2 |
InChI Key |
PAADXGFSMADYBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.